molecular formula C21H22O3 B2981280 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 151361-40-9

6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No. B2981280
CAS RN: 151361-40-9
M. Wt: 322.404
InChI Key: BJNYYTGLBBTOIU-UHFFFAOYSA-N
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Description

“6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is based on the 4-phenylcoumarin skeleton . The linear formula for a similar compound, “6-hexyl-7-methoxy-4-phenyl-chromen-2-one”, is C22H24O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of coumarin derivatives like “6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” are complex and involve various steps . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one was prepared by 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via Pechmann reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” would depend on its specific structure. For a similar compound, “6-hexyl-7-methoxy-4-phenyl-chromen-2-one”, the molecular weight is 336.435 .

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on their specific structure and functional groups . They have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Safety and Hazards

The safety and hazards associated with “6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” would depend on its specific properties. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for research on “6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one” and other coumarin derivatives are promising. Given their valuable biological and pharmaceutical properties, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research could focus on developing more efficient synthesis methods and exploring new biological properties .

properties

IUPAC Name

6-hexyl-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-2-3-4-6-11-16-12-18-17(15-9-7-5-8-10-15)13-21(23)24-20(18)14-19(16)22/h5,7-10,12-14,22H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNYYTGLBBTOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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